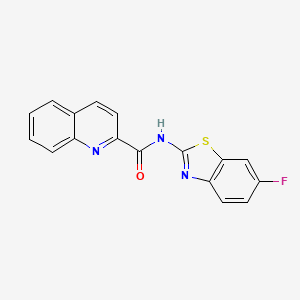

N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core linked via a carboxamide bond to a 6-fluoro-substituted benzothiazole moiety. This compound’s structure combines aromatic systems (quinoline and benzothiazole) known for π-π stacking interactions and hydrogen-bonding capabilities, making it a candidate for pharmaceutical development .

Properties

Molecular Formula |

C17H10FN3OS |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide |

InChI |

InChI=1S/C17H10FN3OS/c18-11-6-8-13-15(9-11)23-17(20-13)21-16(22)14-7-5-10-3-1-2-4-12(10)19-14/h1-9H,(H,20,21,22) |

InChI Key |

WWMRHYBPMSBBGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzothiazole moiety with a fluorine atom at the 6-position, linked to a quinoline structure via a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 266.29 g/mol. The fluorine substitution is significant as it often enhances biological activity and pharmacokinetic properties compared to non-fluorinated analogs .

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notable findings include:

- Cytotoxicity : This compound has shown significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective concentration levels for inducing cell death.

- Mechanism of Action : Docking studies suggest that the compound interacts with proteins involved in cancer pathways, potentially inhibiting tumor growth through multiple mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial effects:

- Bacterial Inhibition : Structural analogs have been evaluated for their antibacterial activity, revealing effectiveness against various bacterial strains. The presence of the benzothiazole moiety is often linked to enhanced antibacterial properties .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including condensation reactions that yield derivatives with varied biological activities. The following table summarizes some related compounds and their key features:

| Compound Name | Key Features |

|---|---|

| N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | Exhibits cytotoxicity against cancer cells |

| N-(6-bromo-1,3-benzothiazol-2-yl)quinoline derivatives | Noted for antimicrobial properties |

| N-(5-benzylthio-1,3-benzothiazol-2-yl)quinolone derivatives | Demonstrates antibacterial activity against strains |

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Cytotoxicity Study : A study evaluated the compound's cytotoxic effects on human cell lines using the XTT assay, revealing that it significantly reduced cell viability in a dose-dependent manner .

- Enzyme Inhibition : Research focusing on acetylcholinesterase (AChE) inhibition showed that derivatives of this compound could inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Testing : In vitro tests indicated that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. Its potential as an anticancer and antimicrobial agent has been extensively studied:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the benzothiazole moiety enhances its ability to inhibit cancer cell proliferation by interfering with specific cellular pathways, particularly those involving the vascular endothelial growth factor receptor (VEGFR-2) .

- Antimicrobial Properties : N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide has shown significant antibacterial and antifungal activities. Studies have demonstrated its efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Biological Research

The compound's mechanism of action has been a focal point in biological research:

- Enzyme Inhibition : It has been shown to inhibit N-acylethanolamine acid amidase, an enzyme involved in pain and inflammation regulation. This suggests potential therapeutic applications in managing pain and inflammatory conditions .

- Coordination Chemistry : The ability of this compound to form complexes with metal ions can enhance its biological efficacy. Studies exploring its interaction with metal ions have indicated that such complexes may exhibit improved pharmacological profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | Contains a methyl group instead of fluorine | Exhibits cytotoxicity against cancer cells |

| N-(6-bromo-1,3-benzothiazol-2-yl)quinoline derivatives | Bromine substitution at the 6-position | Noted for antimicrobial properties |

| N-(5-benzylthio-1,3-benzothiazol-2-yl)quinolone derivatives | Contains thioether linkages | Demonstrates antibacterial activity against various strains |

The incorporation of fluorine enhances lipophilicity and bioavailability, making it a favorable candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

- Anticancer Studies : A study focused on a series of quinolone derivatives revealed that modifications at the 6-position significantly influenced their VEGFR-2 inhibitory activity. Compounds with similar structural motifs exhibited IC50 values comparable to established drugs like sorafenib .

- Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited substantial antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (): Features a trifluoromethyl group instead of fluorine.

- N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,3-dichlorophenyl)-hexahydroquinolinecarboxamide (): Bromine’s larger atomic radius may reduce metabolic stability compared to fluorine, while dichlorophenyl on the quinoline enhances hydrophobic interactions .

Functional Group Variations

- N-(6-Substituted-Benzothiazol-2-yl)-Succinamic Acid (): Replaces the quinoline-carboxamide with a succinamic acid chain. These compounds exhibit antibacterial activity dependent on substituent electronic properties, suggesting the fluoro group in the target compound may optimize antimicrobial potency .

- N-(6-Trifluoromethylbenzothiazol-2-yl)-phenylacetamide (): The acetamide linkage (vs. carboxamide) reduces hydrogen-bonding capacity, likely diminishing target affinity .

Physicochemical Properties

- Solubility : Fluorine’s polarity may improve aqueous solubility compared to bromo or trifluoromethyl analogues.

- Metabolic Stability: Smaller substituents (F vs.

Preparation Methods

Cyclization of 4-Fluoroaniline with Potassium Thiocyanate and Bromine

Procedure :

-

4-Fluoroaniline (0.01 mol) is treated with potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL) at 5–10°C.

-

Bromine (1.6 mL in 6 mL glacial acetic acid) is added dropwise, followed by stirring for 10 hours at room temperature.

-

The mixture is neutralized with ammonium hydroxide (pH 6), yielding a yellow precipitate.

Key Reaction :

Characterization :

Alternative Method Using Polyphosphoric Acid (PPA)

Procedure :

-

4-Fluoroaniline and thiourea are heated in PPA at 180°C for 2 hours.

-

The crude product is washed with NaOH (20%) and recrystallized from ethanol.

Synthesis of Quinoline-2-Carboxylic Acid Derivatives

Quinoline-2-carboxylic acid is typically activated as an acid chloride or mixed anhydride for amide coupling:

Preparation of Quinoline-2-Carbonyl Chloride

Procedure :

-

Quinoline-2-carboxylic acid (1 mmol) is refluxed with thionyl chloride (5 mL) for 3 hours.

-

Excess thionyl chloride is removed under vacuum to yield the acid chloride.

Coupling Strategies for N-(6-Fluoro-1,3-Benzothiazol-2-yl)Quinoline-2-Carboxamide

Direct Amidation Using Acid Chloride

Procedure :

-

Quinoline-2-carbonyl chloride (1 mmol) and 6-fluoro-1,3-benzothiazol-2-amine (1 mmol) are stirred in dry DMF at 0°C.

-

Triethylamine (2 mmol) is added to neutralize HCl, and the mixture is stirred for 12 hours at room temperature.

-

The product is filtered and recrystallized from ethanol/water.

Reaction Scheme :

Coupling via Carbodiimide Reagents

Procedure :

-

Quinoline-2-carboxylic acid (1 mmol), EDCl (1.2 mmol), and HOBt (1.2 mmol) are dissolved in DCM.

-

6-Fluoro-1,3-benzothiazol-2-amine (1 mmol) is added, and the mixture is stirred for 24 hours.

-

The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Comparative Analysis

Key Observations :

-

Carbodiimide-mediated coupling offers higher yields and purity due to milder conditions.

-

Direct amidation is cost-effective but requires strict moisture control.

Characterization and Analytical Data

Spectral Data for this compound

-

IR (KBr) : 1710 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1100 cm⁻¹ (C–F).

-

¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, quinoline-H2), 7.89–7.94 (m, 4H, aromatic), 6.98–7.57 (m, 3H, benzothiazole-H).

Challenges and Troubleshooting

-

Low Yields : Often due to incomplete activation of the carboxylic acid. Pre-forming the acid chloride improves efficiency.

-

Byproducts : Hydrolysis of the acid chloride can occur; use anhydrous solvents and inert atmosphere.

-

Purification : Silica gel chromatography is preferred for removing unreacted amine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)quinoline-2-carboxamide, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound can be synthesized via coupling reactions between quinoline-2-carboxylic acid derivatives and 6-fluoro-1,3-benzothiazol-2-amine. Key steps include activating the carboxylic acid group using thionyl chloride (to form the acyl chloride intermediate) and optimizing solvent systems (e.g., dry acetonitrile or ethanol) . Reaction temperatures between 70–80°C and prolonged reflux times (12–24 hours) often improve yields. For example, similar benzothiazole-quinoline hybrids achieved 20–23% yields under these conditions, with purity confirmed by TLC monitoring .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm for quinoline and benzothiazole rings) and carboxamide NH signals (δ ~10–12 ppm). Fluorine substituents may cause splitting patterns .

- IR Spectroscopy : Confirm the carboxamide C=O stretch (~1640–1660 cm⁻¹) and benzothiazole C-S/C-N vibrations (~690–750 cm⁻¹) .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize in vitro assays:

- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing results to standard antibiotics .

- Cytotoxicity Screening : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Note discrepancies in activity across cell types, which may reflect target specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Methodological Answer : Systematic optimization includes:

- Catalyst Screening : Test coupling agents like EDCI/HOBt or DCC to enhance amide bond formation efficiency .

- Solvent Polarity Adjustment : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; higher polarity may stabilize intermediates but increase side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields, as demonstrated for analogous heterocyclic systems .

Q. How can computational methods like molecular docking or DFT calculations be applied to study the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinase enzymes or DNA gyrase). Prioritize fluorobenzothiazole and quinoline moieties as key pharmacophores .

- DFT Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions, correlating with observed bioactivity (e.g., antimicrobial vs. anticancer effects) .

Q. What strategies can resolve contradictory bioactivity data observed across different cell lines or assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and compound solubility (use DMSO stock solutions ≤0.1% v/v) .

- Orthogonal Assays : Validate cytotoxicity results with Annexin V/PI staining (apoptosis) and ROS detection kits to confirm mechanistic consistency .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to address false negatives from precipitation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the antimicrobial potency of this compound in different studies?

- Methodological Answer :

- Strain Variability : Compare activity against clinical vs. lab-adapted bacterial strains; fluoro-substituted benzothiazoles may show strain-specific efflux pump sensitivity .

- Biofilm vs. Planktonic Assays : Biofilm-embedded microbes often exhibit 10–100x higher resistance; use crystal violet staining to assess biofilm disruption .

Structural and Mechanistic Insights

Q. What role does the 6-fluoro substituent on the benzothiazole ring play in the compound’s bioactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). Compare activity of fluoro vs. non-fluoro analogs .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in in vivo models. Validate via hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.